Scientific Field: Organic chemistry.
Summary: 2-Chloropropane serves as a versatile starting material for the synthesis of other organic compounds. It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups (e.g., hydroxyl, amino, or alkoxide groups).
Methods/Experimental Procedures: Researchers typically use 2-chloropropane as a reagent in reactions with nucleophiles (e.g., alkoxides, amines) to form new carbon-carbon or carbon-heteroatom bonds.
Results/Outcomes: The resulting products can be alcohols, ethers, or amines, depending on the specific nucleophile used.
Scientific Field: Analytical chemistry and extraction processes.
Summary: 2-Chloropropane acts as a solvent and extraction agent for various organic compounds. It is particularly useful for extracting polar and nonpolar substances from mixtures.
Methods/Experimental Procedures: Researchers employ 2-chloropropane to selectively extract target compounds from complex matrices (e.g., environmental samples, biological fluids).
Results/Outcomes: Successful extraction allows for subsequent analysis or purification of the extracted compounds.
Scientific Field: Chemical engineering and materials science.
Summary: 2-Chloropropane has been used as a component in refrigerants and aerosol propellants.
Methods/Experimental Procedures: Incorporating 2-chloropropane into refrigerant blends or aerosol formulations.
Results/Outcomes: Improved cooling efficiency in refrigeration systems and effective dispersion of aerosol products.
Scientific Field: Medicinal chemistry and drug development.
Summary: 2-Chloropropane serves as an intermediate in the synthesis of pharmaceutical compounds.
Methods/Experimental Procedures: Chemists use it to introduce specific functional groups during drug synthesis.
Results/Outcomes: Enables the production of various medications.
Scientific Field: Materials science and fire safety.
Summary: 2-Chloropropane is used as a flame retardant additive in plastics and polymers.
Methods/Experimental Procedures: Incorporating it into polymer matrices during material production.
Results/Outcomes: Enhanced fire resistance properties in the final materials.
Scientific Field: Synthetic chemistry and laboratory research.
Summary: Researchers utilize 2-chloropropane as a reagent for alkylations.
Methods/Experimental Procedures: Alkylation reactions involve adding alkyl groups to other molecules using 2-chloropropane.
Results/Outcomes: Formation of new carbon-carbon bonds and synthesis of diverse organic compounds.
2-Chloropropane, also known as isopropyl chloride, is an organic compound with the molecular formula and a molar mass of 78.54 g/mol. It appears as a colorless liquid with a chloroform-like odor and is characterized by its volatility and flammability. This compound is less dense than water and has a boiling point of approximately 34.1 °C. Due to the presence of the chlorine atom, 2-chloropropane exhibits significant reactivity, particularly in substitution reactions involving nucleophiles .
2-Chloropropane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, swallowed, or absorbed through the skin []. Prolonged or repeated exposure can cause irritation to the eyes, skin, and respiratory system.
There are several methods for synthesizing 2-chloropropane:
2-Chloropropane is primarily utilized as an intermediate in organic synthesis and serves various industrial applications:
Interaction studies involving 2-chloropropane have shown that it can react with various nucleophiles, including:
When comparing 2-chloropropane with similar compounds, several key differences arise based on structure and reactivity:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
1-Chloropropane | Primary halide; more reactive than 2-chloropropane due to less steric hindrance. | |
Isobutyl Chloride | Secondary halide; similar reactivity but larger structure affects boiling point. | |
2-Bromopropane | Contains bromine; generally more reactive than chlorinated compounds due to weaker C-Br bond. | |
Chlorobenzene | Aromatic compound; used primarily as a solvent; lower reactivity compared to aliphatic halides. |
2-Chloropropane's unique characteristics stem from its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary halides .
Flammable;Irritant